1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one

Lipophilicity Membrane permeability ADME

Researchers seeking position-specific halogenated analogs for kinase or topoisomerase SAR studies face a gap: generic imidazoquinazolinones cannot recapitulate the electronic (σp=0.23), lipophilic (π=0.86), and steric (MR=8.88) signature of bromine. This 4-bromophenyl derivative directly addresses that need. Key advantages: (1) Enables halogen-bonding exploration via bromine's σ-hole potential (+15 to +25 kcal/mol) for hinge-region target engagement. (2) XLogP3-AA of 4.5 predicts superior membrane permeability vs. Cl or unsubstituted analogs, making it ideal for intracellular CETSA/NanoBRET assays. (3) CNS-favorable profile (TPSA 35.9 Ų, 0 HBD) supports neuroscience target programs. Procure as part of a halogen-scanning series alongside the 4-chloro analog (CAS 62481-21-4) for quantitative ITC/SPR binding comparisons.

Molecular Formula C22H14BrN3O
Molecular Weight 416.3 g/mol
CAS No. 62481-22-5
Cat. No. B12903478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one
CAS62481-22-5
Molecular FormulaC22H14BrN3O
Molecular Weight416.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C(=O)C4=CC=CC=C4N=C3N2C5=CC=C(C=C5)Br
InChIInChI=1S/C22H14BrN3O/c23-16-10-12-17(13-11-16)26-20(15-6-2-1-3-7-15)14-25-21(27)18-8-4-5-9-19(18)24-22(25)26/h1-14H
InChIKeyNUQUFTAAMGEDIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

62481-22-5: Core Properties & Scaffold Context


1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one (CAS 62481-22-5) is a tetracyclic heterocyclic compound belonging to the imidazo[2,1-b]quinazolin-5-one class, characterized by a fused imidazole-quinazoline core bearing a 4-bromophenyl group at N1 and a phenyl group at C2 [1]. With a molecular formula of C22H14BrN3O and a molecular weight of 416.3 g/mol, this compound exhibits computed physicochemical properties that distinguish it from closely related analogs: XLogP3-AA 4.5, topological polar surface area 35.9 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds [1]. The imidazo[2,1-b]quinazolin-5-one scaffold has been investigated across multiple therapeutic areas including bronchodilation [2], tyrosine kinase inhibition [3], and human topoisomerase I inhibition [4]. The presence of the 4‑bromophenyl substituent introduces differential lipophilicity, steric bulk, and halogen bonding potential relative to the unsubstituted, 4‑chloro, 4‑fluoro, and 4‑methoxy analogs, making this specific derivative a valuable tool compound for structure‑activity relationship (SAR) studies targeting logP‑dependent membrane penetration or halogen‑dependent target engagement [1].

Scaffold
Imidazo[2,1-b]quinazolin-5-one
Tetracyclic heterocycle
Key Substituents
4-Bromophenyl (N1), 2-Phenyl (C2)
Halogen bonding & lipophilicity probe
Research Context
Kinase inhibition, topoisomerase I inhibition assay contexts
Scaffold-validated; SAR probe
Selection Logic
Halogen-dependent target engagement; membrane permeability studies
Supports logP-driven SAR

Irreplaceability of the 4-Bromophenyl Substituent


Generic imidazo[2,1-b]quinazolin-5-one derivatives cannot be interchanged with the 4-bromophenyl-substituted compound without altering key molecular recognition features. The 4-bromophenyl group introduces a specific combination of electronic (σp = 0.23), lipophilic (π = 0.86), and steric (molar refractivity MR = 8.88; van der Waals radius 1.85 Å) parameters that differ substantially from the 4-chloro (σp = 0.23, π = 0.71, MR = 6.03), 4-fluoro (σp = 0.06, π = 0.14, MR = 0.92), unsubstituted (π = 0), or 4-methoxy (σp = −0.27, π = −0.02) analogs [1]. In the imidazoquinazoline scaffold, the aryl substituent at N1 is directly conjugated with the electron‑rich imidazole ring, meaning that substituent electronic effects modulate the HOMO‑LUMO gap and the compound's capacity for π‑π stacking interactions with aromatic residues in kinase ATP‑binding pockets or DNA base pairs [2][3]. Furthermore, the bromine atom serves as a superior halogen bond donor compared to chlorine or fluorine [4], potentially engaging backbone carbonyl oxygens in target proteins with geometries that cannot be recapitulated by non‑halogenated or differently halogenated analogs. The quantitative evidence below establishes the measurable property differences that preclude simple one‑for‑one substitution.

Lipophilicity
Reported higher logP for 4-bromophenyl vs. 4-chloro, 4-fluoro, or unsubstituted analogs alters membrane partitioning and may shift intracellular exposure in cell-based assays.
Halogen Bonding
Bromine serves as a stronger halogen bond donor than chlorine or fluorine; binding geometries with hinge-region carbonyls may not be recapitulated by non-brominated or smaller halogen analogs.
Electronic Modulation
Substituent effects on the imidazole ring modulate π-stacking and target engagement; 4-methoxy or unsubstituted analogs introduce distinct electronic profiles that can shift kinase or topoisomerase I inhibitory response.

62481-22-5: Quantitative Differential Evidence


Lipophilicity Differentiation vs Halogen Analogs

The target compound possesses a computed XLogP3-AA of 4.5 [1], which is substantially higher than the 4‑chloro analog (estimated XLogP3-AA ≈ 4.0) [2] and the unsubstituted 2‑phenylimidazo[2,1‑b]quinazolin‑5(1H)‑one (CAS 62481‑18‑9; estimated XLogP3-AA ≈ 3.1) [3]. This lipophilicity differential of approximately +0.5 log units relative to the chloro analog and +1.4 log units relative to the unsubstituted parent translates into a predicted ~3‑fold increase in membrane partition coefficient per 0.5 log unit difference, using the Collander equation relationship.

Lipophilicity (XLogP3-AA)
Cross-study comparable
Target: 4.5
4-Cl analog: ~4.0
Unsubstituted: ~3.1
Higher lipophilicity supports membrane permeability study context; may aid intracellular target engagement assay design.
Computed XLogP3; experimental logP pending.
Lipophilicity Membrane permeability ADME

TPSA & HBA: Implications for BBB Penetration

The target compound has a TPSA of 35.9 Ų and 2 hydrogen bond acceptors (HBA) with zero hydrogen bond donors (HBD) [1]. The 4‑chloro analog possesses identical HBA and HBD counts with a TPSA of ~35.9 Ų. The 4‑methoxy analog (CAS 107604‑98‑8) carries an additional oxygen atom that increases TPSA to approximately 45.1 Ų and raises the HBA count to 3, exceeding the commonly cited CNS drug‑likeness threshold of TPSA < 60–70 Ų but representing a measurable disadvantage for passive BBB penetration relative to the bromo analog [2].

TPSA & H-Bond Profile
Cross-study comparable
Target: TPSA 35.9 Ų, 0 HBD, 2 HBA
4-Methoxy analog: TPSA ~45.1 Ų, 3 HBA
Low TPSA and zero HBDs place compound in favorable CNS drug-like space for passive BBB penetration research; methoxy analog shifts profile away from this window.
Computed values; experimental validation not available.
TPSA CNS drug design Permeability

Halogen Bonding: Br vs Cl vs F Capacity

The σ‑hole magnitude on the 4‑halophenyl substituent follows the order I > Br > Cl > F, with bromine exhibiting a calculated σ‑hole potential (VS,max) typically in the range of +15 to +25 kcal/mol on the 0.001 e/au³ isodensity surface, compared to chlorine (+10 to +18 kcal/mol) and fluorine (+0 to +5 kcal/mol, often negligible) [1]. In the imidazoquinazoline kinase inhibitor context, the 3‑bromophenylamino analog BPIQ‑II (N‑(3‑bromophenyl)‑3H‑imidazo[4,5‑g]quinazolin‑8‑amine) achieves an EGFR IC50 of 8 pM [2][3], attributed in part to a favorable halogen bond with the hinge region backbone carbonyl. While no direct head‑to‑head EGFR inhibition data are available for the target compound, the 4‑bromophenyl substitution pattern presents the bromine vector in a distinct orientation from the 3‑bromophenylamino arrangement of BPIQ‑II, offering differential geometry for halogen bond exploration with structurally distinct kinase targets.

σ-Hole Potential (Halogen Bond)
Class-level inference
Br: +15 to +25 kcal/mol
Cl: +10 to +18 kcal/mol
F: ~0 to +5 kcal/mol
Enhanced halogen bonding capacity of bromine supports exploration of hinge-region interactions; fluorine cannot recapitulate this geometry.
Calculated halobenzene models; target-specific binding data needed.
Halogen bonding Kinase inhibitor design Molecular recognition

Molecular Weight & Ligand Efficiency Impact

The target compound has a molecular weight of 416.3 g/mol, positioning it between the unsubstituted analog (estimated MW ~297 g/mol) and heavier congeners such as the 3‑(4‑bromophenyl)‑1‑(4‑methoxyphenyl) analog (CAS 107604‑98‑8; MW = 446.3 g/mol) [1][2]. In the context of lead‑like and drug‑like chemical space, this compound exceeds the typical lead‑like threshold (MW ≤ 350) but remains below problematic MW limits (>500) associated with poor absorption [3]. The 4‑bromophenyl group contributes approximately 155 Da relative to the unsubstituted parent (+119 Da vs. unsubstituted phenyl), which must be considered in ligand efficiency calculations. For a hypothetical kinase target with a binding affinity of 100 nM (ΔG ≈ −9.6 kcal/mol), the ligand efficiency (LE = 1.4 × pIC50 / heavy atom count) for the target compound (27 heavy atoms) would be ~0.36 kcal/mol per heavy atom, compared to ~0.43 for the unsubstituted analog (21 heavy atoms), assuming equipotent binding.

Mol. Weight & Ligand Efficiency
Cross-study comparable
Target MW: 416.3 g/mol, 27 heavy atoms
Unsub. MW: ~297 g/mol, 21 heavy atoms
4-MeO-3-Br: 446.3 g/mol, 30 heavy atoms
Intermediate size balances binding interactions from bromophenyl group with pharmacokinetic liabilities; minimal brominated analog for primary screens.
Ligand efficiency estimates assume equipotent binding for comparison.
Ligand efficiency Fragment-based drug design Physicochemical optimization

Rotatable Bond Count & Conformational Entropy

The target compound has only 2 rotatable bonds [1], corresponding to the rotation of the 4‑bromophenyl and 2‑phenyl rings about their respective C–N and C–C connections to the imidazoquinazoline core. This degree of conformational restriction is identical to the 4‑chloro analog (2 rotatable bonds) and the unsubstituted analog (1 rotatable bond) [2]. In contrast, the 4‑methoxy‑3‑bromophenyl analog (CAS 107604‑98‑8) has 3 rotatable bonds (addition of the methoxy methyl rotation). The low number of rotatable bonds (≤3) for all compounds in this series is well below the oral drug‑likeness upper limit of 10 suggested by Veber et al. [3], indicating that all congeners benefit from low conformational entropy penalties upon binding. The target compound offers one additional rotatable bond compared to the unsubstituted analog, which provides a degree of induced‑fit adaptability without incurring excessive entropy loss.

Rotatable Bonds
Cross-study comparable
Target: 2 rotatable bonds
Unsubstituted: 1
4-MeO-3-Br analog: 3
Low conformational flexibility favors oral bioavailability research and restricts docking search space; one extra bond vs unsubstituted offers induced-fit adaptability without high entropy cost.
Computed by Cactvs; defined as single bonds between heavy atoms not in a ring.
Conformational entropy Molecular flexibility Binding affinity

Scaffold Validation: Topoisomerase I & Kinase Inhibition

While direct biological activity data for the specific target compound 62481‑22‑5 are not currently available in the peer‑reviewed literature, the imidazo[2,1‑b]quinazoline scaffold has been validated as a human topoisomerase I inhibitor platform. Compound 12 from Khodair et al. (2024), an imidazoquinazoline derivative, demonstrated an IC50 of 1.47 μM against HOS bone cancer cells in an MTT assay and reduced colon adenocarcinoma tumor volume by 75.36% after five weeks of treatment in a mouse model (LD50 = 250 mg/kg, Swiss Albino mice, oral) [1]. In the kinase domain, fused tricyclic quinazoline analogues have been developed as ATP‑site inhibitors of EGFR tyrosine kinase, with certain derivatives achieving nanomolar enzyme inhibition [2]. The 3‑bromophenylamino‑substituted imidazoquinazoline BPIQ‑II achieves an EGFR IC50 of 8 pM [3]. These scaffold‑level data support the exploration of the target compound as a kinase or topoisomerase I probe, with the 4‑bromophenyl substituent providing a distinct substitution vector from the 3‑bromophenylamino arrangement optimized in EGFR inhibitor programs.

Scaffold Validation
Supporting evidence
Imidazoquinazoline core: topoisomerase I inhibitor (MTT IC50 1.47 μM, HOS cells); BPIQ-II EGFR IC50 8 pM
Scaffold biological relevance supports procurement as a probe for substitution-dependent kinase or topoisomerase I research.
No direct activity data for this specific derivative; experimental characterization required.
Topoisomerase I inhibition Kinase inhibition Anticancer

62481-22-5: Application Scenarios


Halogen Bond-Driven Kinase SAR Probe

Procure this compound as the brominated member of a halogen‑scanning SAR series (F, Cl, Br, I) targeting kinase ATP‑binding pockets. The enhanced σ‑hole potential of bromine (+15 to +25 kcal/mol vs. +10 to +18 kcal/mol for chlorine) enables exploration of halogen bonding interactions with backbone carbonyl oxygens in the hinge region, as demonstrated by the 8 pM EGFR activity of the brominated imidazoquinazoline BPIQ‑II [1][2]. Pair with the 4‑chloro analog (CAS 62481‑21‑4) as a direct comparator to quantify the halogen bond contribution to binding free energy via ITC or SPR.

Intracellular Target Engagement & Membrane Permeability

Select this compound for target engagement assays where passive membrane permeability is critical. The XLogP3-AA of 4.5 [3] predicts superior membrane partitioning relative to the 4‑chloro (XLogP3-AA ~4.0) and unsubstituted (XLogP3-AA ~3.1) analogs. Use in cellular thermal shift assays (CETSA) or NanoBRET target engagement assays for intracellular kinases, where the higher logP ensures adequate cytosolic concentration. Validate permeability experimentally using a Caco‑2 or MDCK monolayer assay before committing to in vivo PK studies.

CNS-Penetrant Probe Design Scaffold

Leverage the compound's favorable CNS drug‑like profile (TPSA 35.9 Ų, 0 HBD, 2 HBA) [3] as a starting point for neuroscience target programs. The TPSA is well below the 60–70 Ų threshold for passive BBB penetration, and the absence of HBDs eliminates a major barrier to CNS entry. Use as a core scaffold for building kinase or topoisomerase I inhibitors intended for glioblastoma or brain metastasis indications, following the scaffold validation provided by Khodair et al. (2024) for imidazoquinazoline topoisomerase I inhibitors [4].

Physicochemical Benchmark for SBDD & Docking

Employ this compound as a reference structure for computational chemistry campaigns, benefiting from its low conformational flexibility (2 rotatable bonds) [3] and the restricted conformational search space this provides. The 4‑bromophenyl group serves as a heavy‑atom marker visible by anomalous scattering in protein‑ligand X‑ray crystallography, potentially facilitating experimental binding mode determination. Use the computed property differences relative to the unsubstituted and chloro analogs to benchmark docking scoring functions for halogen bonding contributions.

Application
Selection Property
Validation Focus
Halogen bond-driven kinase SAR probe
Bromine σ-hole potential for halogen bonding
ITC/SPR quantification of halogen bond contribution to binding free energy
Intracellular target engagement & permeability studies
Higher computed logP vs. chloro/unsubstituted analogs
Caco-2 / MDCK monolayer permeability; cellular thermal shift assay (CETSA) target engagement
CNS-penetrant probe design scaffold
Low TPSA (35.9 Ų), zero HBD
Passive BBB penetration assay in CNS tumor models; kinase/topoisomerase I inhibitor research
Physicochemical benchmark for SBDD & docking
Restricted conformational space (2 rotatable bonds); heavy-atom marker (Br)
Docking scoring function validation; anomalous scattering X-ray crystallography for binding mode determination
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